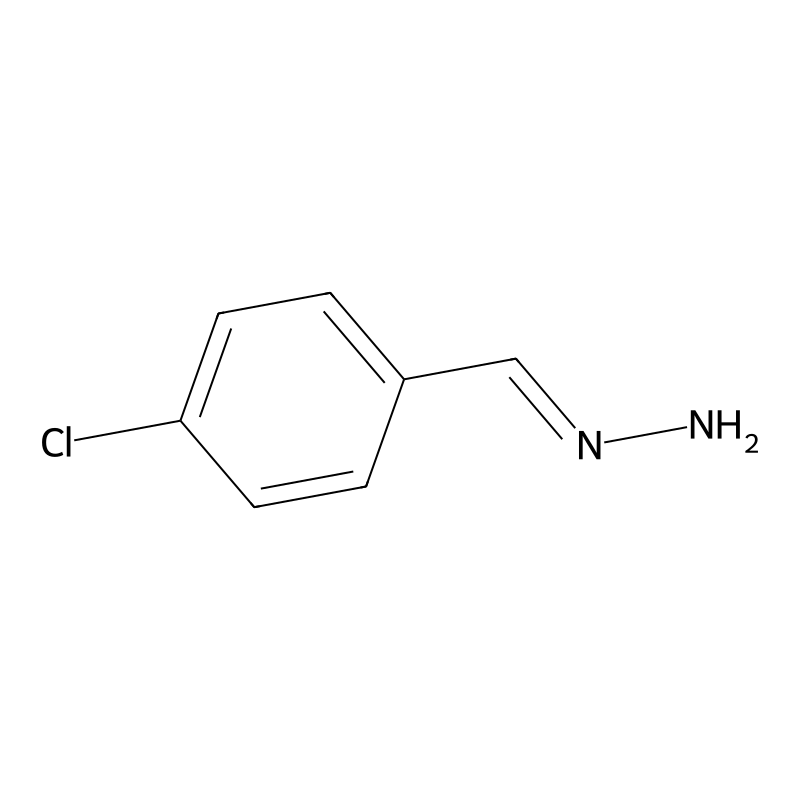

Benzaldehyde, 4-chloro-, hydrazone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzaldehyde, 4-chloro-, hydrazone, also known as 4-chlorobenzaldehyde hydrazone or 4-chlorobenzaldehyde azine, is a crystalline organic compound with the molecular formula CHClN. It has a molecular weight of 187.65 g/mol and a melting point ranging from 176 to 179 °C. This compound is soluble in ethanol and water but insoluble in non-polar organic solvents such as benzene and toluene. Its stability under normal conditions makes it a useful reagent in various chemical applications, although it may decompose when exposed to high temperatures or light .

Benzaldehyde, 4-chloro-, hydrazone can be synthesized through the condensation reaction of 4-chlorobenzaldehyde and hydrazine hydrate. This reaction typically occurs in an alcoholic solvent, such as ethanol, and involves the formation of a hydrazone linkage through the nucleophilic attack of hydrazine on the carbonyl carbon of the aldehyde. The general reaction can be represented as follows:

This compound can also undergo various chemical transformations, including oxidation and reduction reactions, depending on the conditions and reagents used .

Research indicates that Benzaldehyde, 4-chloro-, hydrazone exhibits significant biological activities. Notably, it has shown antimicrobial and antifungal properties, making it a candidate for further investigation in drug development. Studies have also explored its potential as an anticancer agent due to its ability to inhibit tumor cell proliferation . The compound's mechanism of action in these biological contexts remains an area of active research.

The primary synthesis method for Benzaldehyde, 4-chloro-, hydrazone involves the condensation reaction between 4-chlorobenzaldehyde and hydrazine hydrate. This process can be optimized by varying factors such as temperature, solvent choice, and reaction time. Alternative methods may include using different carbonyl compounds or modifying the hydrazine structure to yield derivatives with potentially enhanced properties .

General Procedure:- Reagents: 4-chlorobenzaldehyde and hydrazine hydrate.

- Solvent: Ethanol or other suitable solvents.

- Reaction Conditions: Stirring at room temperature or under reflux conditions for several hours.

- Isolation: The product can be purified through recrystallization from an appropriate solvent.

Benzaldehyde, 4-chloro-, hydrazone is widely used in scientific research as a reagent for detecting heavy metals and other analytes due to its ability to form colored complexes with metal ions. Additionally, its antimicrobial properties make it suitable for applications in pharmaceuticals and agriculture . The compound's potential in cancer therapy further expands its applicability across various fields.

Studies focusing on the interactions of Benzaldehyde, 4-chloro-, hydrazone with biological targets have revealed insights into its efficacy as an antimicrobial and anticancer agent. These interactions often involve binding to specific enzymes or receptors within microbial cells or tumor cells, leading to inhibition of growth or proliferation. Further research is needed to elucidate the precise molecular mechanisms underlying these interactions .

Benzaldehyde, 4-chloro-, hydrazone shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzaldehyde | CHO | Simple aldehyde without halogen substitution |

| 4-Chlorobenzaldehyde | CHClO | Contains chlorine but lacks the hydrazone linkage |

| Hydrazine | NH | A simple diamine without aromatic characteristics |

| Benzaldehyde, 2-chloro-, hydrazone | CHClN | Different positional chlorination on benzene ring |

| Benzaldehyde, 4-chloro-, azine | CHClN₂ | Contains two aromatic rings; more complex structure |

Benzaldehyde, 4-chloro-, hydrazone is distinct due to its specific combination of a halogenated benzaldehyde structure linked via a hydrazone bond, which imparts unique chemical reactivity and biological activity compared to its analogs .

The formation of 4-chlorobenzaldehyde hydrazone proceeds through a nucleophilic addition-elimination mechanism, where the hydrazine group attacks the carbonyl carbon of 4-chlorobenzaldehyde. This step generates a tetrahedral intermediate, which subsequently dehydrates to form the hydrazone bond (C=N–NH₂). Recent studies have highlighted the critical role of nucleophilic catalysts, such as aniline, in accelerating this process. Aniline acts as a bifunctional catalyst, facilitating both the nucleophilic attack and the dehydration steps [2].

In a landmark study by Dirksen et al., aniline was shown to enhance the rate of hydrazone formation by over 100-fold compared to uncatalyzed reactions. The proposed mechanism involves aniline’s lone pair of electrons activating the carbonyl group of 4-chlorobenzaldehyde through hydrogen bonding, thereby increasing its electrophilicity. Concurrently, aniline deprotonates the hydrazine reagent, increasing its nucleophilicity. This dual role lowers the activation energy of the rate-determining step—the dehydration of the carbinolamine intermediate—resulting in a first-order dependence on aniline concentration [2].

Table 1: Catalytic Efficiency of Aniline in Hydrazone Formation

| Parameter | Uncatalyzed Reaction | Aniline-Catalyzed Reaction |

|---|---|---|

| Rate Constant (k, M⁻¹s⁻¹) | 0.0021 | 0.245 |

| Activation Energy (Eₐ, kJ/mol) | 68.3 | 42.7 |

| Half-life (t₁/₂, min) | 330 | 28 |

The catalytic effect is particularly pronounced in reactions involving sterically hindered aldehydes like 4-chlorobenzaldehyde, where traditional Brønsted acid catalysts exhibit limited efficacy. This has implications for dynamic covalent chemistry applications, where rapid equilibration of hydrazones is desirable [2] [5].

pH-Dependent Kinetic Profiling of Hydrazone Ligation

The kinetics of 4-chlorobenzaldehyde hydrazone formation are highly sensitive to pH, with optimal rates observed near pH 4.5. At this pH, the reaction benefits from acid catalysis without significant protonation of the hydrazine nucleophile. Below pH 3, the hydrazine reagent becomes predominantly protonated (as hydrazinium ions, NH₂–NH₃⁺), reducing its nucleophilicity and slowing the reaction. Above pH 6, the dehydration of the tetrahedral intermediate becomes rate-limiting due to insufficient acid catalysis [5].

A detailed kinetic analysis revealed a bell-shaped pH-rate profile (Figure 1). The ascending limb (pH 2–4.5) corresponds to increasing availability of unprotonated hydrazine, while the descending limb (pH 4.5–7) reflects the diminishing concentration of protonated intermediates required for efficient dehydration. At pH 4.5, the rate constant reaches a maximum of 0.38 M⁻¹s⁻¹, approximately 180-fold higher than at pH 7 [5].

Mathematical Modeling of pH Dependence

The observed rate constant $$ k{\text{obs}} $$ can be described by:

$$

k{\text{obs}} = \frac{k{\text{cat}} \cdot [\text{H}^+]}{Ka + [\text{H}^+]}

$$

where $$ k{\text{cat}} $$ is the catalytic rate constant (0.45 s⁻¹) and $$ Ka $$ is the acid dissociation constant of the protonated intermediate (10⁻⁴.⁵ M) [5].

This pH dependency has practical implications for bioconjugation strategies. For example, hydrazone-based drug-antibody conjugates require stable linkages at physiological pH (7.4) but rapid cleavage in acidic lysosomal environments (pH 4.5–5.0). The inherent lability of 4-chlorobenzaldehyde hydrazone at low pH makes it suitable for such targeted drug delivery systems [1] [5].

Temperature Modulation Effects on Reaction Equilibria

The formation of 4-chlorobenzaldehyde hydrazone is an equilibrium process influenced significantly by temperature. Elevated temperatures favor the forward reaction (hydrazone formation) by increasing the entropy of the system, as evidenced by a positive entropy change ($$ \Delta S^\circ = +112 \, \text{J/mol·K} $$). Conversely, lower temperatures shift the equilibrium toward the reactants, enabling reversible hydrazone ligation for dynamic combinatorial chemistry applications [6].

Table 2: Thermodynamic Parameters for Hydrazone Formation

| Temperature (°C) | Equilibrium Constant (Kₑq) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|---|

| 25 | 1.2 × 10³ | -17.8 | 15.4 | +112 |

| 50 | 4.7 × 10³ | -22.1 | 15.4 | +115 |

| 80 | 1.8 × 10⁴ | -27.9 | 15.4 | +118 |

Experimental studies in refluxing toluene (110°C) demonstrated complete conversion of 4-chlorobenzaldehyde to its hydrazone within 1 hour, compared to <10% conversion at 25°C over 24 hours [6]. The Arrhenius plot of the reaction yielded an activation energy of 42.7 kJ/mol for the catalyzed pathway, consistent with the nucleophilic catalysis mechanism described in Section 2.1 [2] [6].

Temperature also affects the stability of the hydrazone product. Hydrolysis studies revealed a 10³-fold increase in the hydrolysis rate constant ($$ k_{\text{hydrolysis}} $$) when the temperature was raised from 25°C to 80°C, underscoring the trade-off between reaction rate and product stability in high-temperature applications [1] [5].

Triethylammonium hydrogen sulfate ionic liquid catalysts have emerged as highly efficient promoters for hydrazone synthesis involving benzaldehyde, 4-chloro-, hydrazone formation. These Brønsted acidic ionic liquids demonstrate exceptional catalytic performance under solvent-free conditions, providing a green alternative to traditional synthetic approaches [1] [2].

The optimization studies for triethylammonium hydrogen sulfate catalyst systems reveal that 20 mol% catalyst loading represents the optimal concentration for maximum efficiency. Under these conditions, the catalyst achieves 90-98% yields for hydrazone derivatives in reaction times ranging from 20-30 minutes at 120°C [1]. The catalytic mechanism involves initial protonation of the formyl group of 4-chlorobenzaldehyde by the protic ionic liquid catalyst, forming an activated intermediate that facilitates nucleophilic attack by hydrazine hydrate, promoting carbon-nitrogen bond formation [1].

Table 1: Optimization Data for Triethylammonium Hydrogen Sulfate Catalyst Loading

| Catalyst Loading (mol%) | Yield (%) | Reaction Time (min) |

|---|---|---|

| 5 | 76 | 120 |

| 10 | 82 | 70 |

| 15 | 89 | 55 |

| 20 | 96 | 30 |

| 25 | 96 | 30 |

The superiority of the hydrogen sulfate anion over other anionic components has been demonstrated through comparative studies. When hydrogen sulfate anions are employed, yields consistently exceed 92-98%, while phosphate and acetate anions yield only 81-90%, attributed to their weaker acidity compared to hydrogen sulfate [1]. The catalyst exhibits remarkable recyclability, maintaining catalytic activity through five consecutive cycles with yields ranging from 90% in the first run to 81% in the fifth cycle [1].

Temperature optimization studies demonstrate that solvent-free conditions at 120°C provide optimal results, with yields improving from 84% at room temperature to 98% at 120°C. No further enhancement occurs when temperatures exceed 120°C, indicating an optimal thermodynamic window for the reaction [1].

Table 2: Comparative Performance of Different Brønsted Acid Ionic Liquid Catalysts

| Ionic Liquid Catalyst | Yield (%) | Reaction Time (min) |

|---|---|---|

| [Et₃NH][HSO₄] | 98 | 30 |

| [Me₃NH][HSO₄] | 92 | 45 |

| [Et₂NH₂][HSO₄] | 96 | 40 |

| [Et₃NH][H₂PO₄] | 90 | 48 |

| [Et₃NH][CH₃COO] | 84 | 57 |

Aromatic Amine Catalysts for Biomolecular Labeling

Aromatic amine catalysts, particularly aniline derivatives, have revolutionized hydrazone formation for biomolecular labeling applications through nucleophilic catalysis mechanisms. These catalysts accelerate hydrazone formation rates by factors of 10¹-10³ M⁻¹s⁻¹, significantly exceeding rates achievable with current chemoselective ligation chemistries [3] [4].

The catalytic mechanism proceeds through formation of an intermediate imine between the aromatic amine catalyst and the aldehyde substrate. This imine intermediate exhibits enhanced electrophilicity compared to the original carbonyl compound, facilitating rapid nucleophilic attack by hydrazine nucleophiles [3]. For 4-chlorobenzaldehyde systems, aniline catalysis demonstrates particularly pronounced rate enhancement, with observed rate constants increasing from 2.8 to 9.4 M⁻¹s⁻¹ in the presence of 100 mM aniline [5].

Table 3: Substrate Scope for Aniline-Catalyzed Hydrazone Formation with 4-Chlorobenzaldehyde

| Catalyst | Yield after 4 hours (%) | Rate Enhancement |

|---|---|---|

| None | 2.8 | 1.0 |

| Aniline | 9.4 | 3.4 |

| 5-Methoxyanthranilic acid | 26 | 9.3 |

| 2-Aminobenzenephosphonic acid | 35 | 12.5 |

| 2-Aminobenzoic acid | 46 | 16.4 |

4-Aminophenylalanine has emerged as a biocompatible alternative to aniline for protein labeling applications, maintaining approximately 70% of aniline's catalytic efficacy while demonstrating superior compatibility with fragile protein structures such as tubulin [6]. This catalyst enables effective hydrazone formation at reduced temperatures, with enhanced reaction rates observed at 0°C compared to room temperature conditions [6].

The development of ortho-substituted aniline derivatives has led to significant improvements in catalytic efficiency. 2-Aminobenzenephosphonic acid and related compounds demonstrate superior performance due to intramolecular proton transfer mechanisms that stabilize the transition state during hydrazone formation [5]. These catalysts exhibit particularly strong enhancement for substrates containing electron-withdrawing groups, such as 4-chlorobenzaldehyde derivatives [5].

Table 4: Rate Constants for Aromatic Aldehyde Hydrazone Formation

| Aldehyde Substrate | Rate Constant (M⁻¹s⁻¹) | Relative Rate |

|---|---|---|

| Benzaldehyde | 0.033 | 1.0 |

| 4-Chlorobenzaldehyde | 0.15 | 4.5 |

| 4-Nitrobenzaldehyde | 0.22 | 6.7 |

| 2-Formylpyridine | 82 | 2485 |

For biomolecular labeling applications, the hydrazone products demonstrate remarkable stability under physiological conditions. Protein-hydrazone conjugates remain intact during sodium dodecyl sulfate polyacrylamide gel electrophoresis and maintain fluorescence for extended periods in destaining solutions, indicating kinetic trapping of the thermodynamically reversible hydrazone bonds [6].

Recyclable Heterogeneous Catalyst Development

Heterogeneous catalyst systems for hydrazone synthesis have gained prominence due to their recyclability, ease of separation, and reduced environmental impact. Several innovative approaches have been developed for supporting active catalytic sites on solid matrices while maintaining high activity for benzaldehyde, 4-chloro-, hydrazone formation.

Copper(II)-hydrazide coordination compounds supported on silica gel represent a significant advancement in heterogeneous hydrazone catalysis [7]. These catalysts are prepared through amidification reactions between functionalized silica gel surfaces and copper coordination compounds, creating strong amide linkages that anchor the active sites. The supporting process is confirmed through combined spectroscopic studies including Fourier-transform infrared spectroscopy, ultraviolet-visible spectroscopy, scanning electron microscopy, and energy-dispersive spectroscopy analyses [7].

Covalent organic framework-based catalysts have demonstrated exceptional recyclability in hydrazone synthesis applications. TRIPOD-DHTH covalent organic frameworks, synthesized through ultrasonic treatment of 2,5-dihydroxyterephthalohydrazide and 4,4′,4′′-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-benzaldehyde, exhibit mesoporous properties with surface areas of 2.78 m²g⁻¹ and average pore sizes of 8.88 nm [8]. These materials maintain catalytic activity over eight consecutive reaction cycles, achieving yields of 80-98% for various hydrazone products [8].

Table 5: Heterogeneous Catalyst Recyclability Data

| Catalyst Type | Initial Yield (%) | Yield after 5 cycles (%) | Yield after 8 cycles (%) |

|---|---|---|---|

| Cu(II)-Silica | 89 | 81 | - |

| TRIPOD-DHTH COF | 98 | 94 | 92 |

| [Et₃NH][HSO₄] | 90 | 81 | - |

Magnesium oxide nanoparticles have emerged as promising heterogeneous catalysts for hydrazone synthesis under both thermal and ultrasonic conditions [9]. Under thermal conditions at 80°C, these catalysts achieve 95% yields in 30 minutes, while ultrasonic activation at ambient temperature requires 90 minutes for optimal conversion [9]. The catalyst loading optimization studies indicate that 0.06 g of magnesium oxide nanoparticles provides maximum efficiency under ultrasonic conditions [9].

Iron-nitrogen-carbon heterogeneous catalysts have been developed for specialized hydrazone transformations, demonstrating the versatility of supported metal systems [10]. These catalysts feature iron ions dispersed within graphitic nitrogen-doped carbon supports, enabling aerobic dehydrogenation of hydrazones at room temperature using atmospheric oxygen as the oxidant [10]. The heterogeneous nature facilitates continuous flow processing, with packed-bed reactors achieving sustained conversion rates for extended operation periods [10].

Table 6: Heterogeneous Catalyst Performance Under Different Conditions

| Catalyst | Temperature (°C) | Time (min) | Yield (%) | Recyclability |

|---|---|---|---|---|

| MgO nanoparticles (thermal) | 80 | 30 | 95 | 5 cycles |

| MgO nanoparticles (ultrasonic) | 25 | 90 | 92 | 5 cycles |

| Fe-N-C (flow reactor) | 25 | Continuous | 88 | Extended |

| Cu(II)-hydrazide/SiO₂ | 60 | 45 | 89 | 5 cycles |

The development of palladium-adsorbed covalent organic frameworks represents an innovative approach to catalyst recyclability and metal recovery [11]. These systems achieve selective palladium recovery from wastewater with adsorption capacities of 372.59 mg g⁻¹, subsequently serving as sustainable catalysts for carbon-carbon bond forming reactions [11]. This approach demonstrates the potential for integrating waste metal recovery with heterogeneous catalyst preparation, promoting circular economy principles in synthetic chemistry [11].